2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-6-4-3-5-18(19)20(23)21-15-16-7-11-22(12-8-16)17-9-13-24-14-10-17/h3-6,16-17H,2,7-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQLZZMEJMPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with an oxane-containing reagent.
Formation of the Benzamide Core: The final step involves the coupling of the ethoxy group and the benzamide core through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The piperidine and oxane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzaldehyde or ethoxybenzoic acid, while reduction of the benzamide core may produce ethoxybenzylamine.
Scientific Research Applications
2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Conformational Analysis
Table 1: Key Structural Features of Comparable Benzamide Derivatives
*Calculated based on molecular formula C₁₉H₂₆N₂O₃.
Key Observations :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., chloro in ): Enhance binding to hydrophobic pockets in enzymes/receptors, as seen in antibacterial and anticancer activities.
- Electron-Donating Groups (e.g., ethoxy, methyl): Improve solubility and metabolic stability. The ethoxy group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity.
- Tetrahydropyran (oxan-4-yl) vs. Acylated Piperidine : Oxan-4-yl substituents (as in the target compound and BK67312 ) introduce stereoelectronic effects that may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels.
Piperidine Conformation :
Key Observations :
- Most derivatives are synthesized via amide coupling between substituted benzoyl chlorides and piperidinylmethylamines, often using triethylamine as a base .
- The target compound’s synthesis likely mirrors methods for fluoro- and chloro-substituted analogs, with yields dependent on steric hindrance from the oxan-4-yl group .
Biological Activity
2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an ethoxy group, a piperidine ring, and an oxane ring. This compound has garnered attention for its potential biological activities, particularly in the context of diabetes and obesity treatment.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in insulin signaling. It has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, thereby enhancing insulin-stimulated glucose uptake in cells. The potency of this inhibition has been quantified with an IC50 value of 0.07 μM, indicating strong inhibitory activity and selectivity over other phosphatases like T-cell PTPase (TCPTP) .
Biological Activity and Research Findings
Research has demonstrated several significant biological activities associated with this compound:
- Insulin Sensitization : The compound enhances glucose uptake in muscle cells when stimulated by insulin, which is crucial for managing type 2 diabetes mellitus (T2DM) .
- Cell Viability : Studies indicate that the compound exhibits low cytotoxicity, making it a promising candidate for therapeutic applications without adverse effects on cell viability .
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anticancer properties, although further research is needed to explore these activities comprehensively .
Data Table: Biological Activity Summary
| Biological Activity | Measurement | Result |
|---|---|---|
| PTP1B Inhibition | IC50 | 0.07 μM |
| Selectivity over TCPTP | Fold difference | 32-fold |
| Membrane Permeability | P_app | |
| Insulin-stimulated Glucose Uptake | Cell viability assay | Significant enhancement |
Case Studies
A notable study investigated the effects of various derivatives of benzamide compounds on glucose metabolism. Among these, the derivative containing the oxane piperidine structure exhibited superior performance in enhancing glucose uptake compared to others, highlighting its potential utility in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
